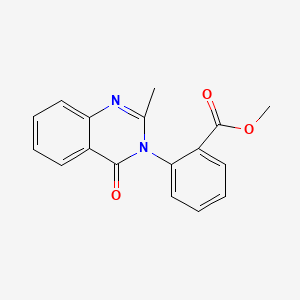

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-18-14-9-5-3-7-12(14)16(20)19(11)15-10-6-4-8-13(15)17(21)22-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYMSEVUCVMJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173874 | |

| Record name | Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006-80-6 | |

| Record name | Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002006806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Retrosynthetic Analysis of Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the N3-aryl bond, leading to a 2-methyl-4H-3,1-benzoxazin-4-one intermediate and methyl anthranilate. researchgate.net The benzoxazinone (B8607429) itself can be derived from anthranilic acid and acetic anhydride (B1165640). researchgate.net This approach highlights the importance of anthranilic acid derivatives as fundamental building blocks in the synthesis of quinazolinones.

Conventional Synthetic Pathways to the Quinazoline (B50416) Core

The construction of the quinazolinone core is a well-established area of synthetic chemistry, with several conventional methods being widely employed. These methods typically rely on the cyclization of appropriately substituted benzene (B151609) rings or the modification of other heterocyclic systems. nih.gov

A prevalent and highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid. nih.gov This is often followed by a ring closure reaction with acetic anhydride to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. nih.govtandfonline.com This intermediate can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govtandfonline.com The Niementowski reaction, which involves the condensation of anthranilic acid or its derivatives with amides, is another classical method for forming 2-alkyl-4(3H)-quinazolinones. ekb.eg

| Starting Material | Reagents | Intermediate | Product |

| Anthranilic Acid | Acyl Chloride, Acetic Anhydride | 1,3-Benzoxazin-4-one | 4(3H)-Quinazolinone |

| Anthranilic Acid | Formamide | - | Quinazolin-4(3H)-one epstem.net |

| Anthranilic Acid | Trimethyl orthoformate, Amine | - | 3-Substituted-quinazolin-4(3H)-ones tandfonline.com |

This table summarizes common cyclization reactions for the synthesis of the quinazolinone core.

The synthesis of quinazolinones can also be achieved through multi-step reaction sequences. nih.gov For instance, anthranilic acid can be reacted with an acyl chloride, like butyryl chloride, to form the corresponding N-acyl anthranilic acid. nih.gov This intermediate is then subjected to ring closure with acetic anhydride to produce the benzoxazinone. nih.gov Subsequent reaction with an amine leads to the formation of the quinazolinone. nih.gov Another approach involves starting with isatoic anhydride, which serves as a source of the anthraniloyl group, and condensing it with a carboxamide to yield 2-substituted-4(3H)-quinazolinones. ekb.eg

Several key intermediates are frequently encountered in the synthesis of quinazolinones. Methyl anthranilate is a versatile starting material that can react with various reagents to form the quinazolinone ring. innovareacademics.inmdpi.com For example, its reaction with acetyl chloride yields methyl 2-acetamidobenzoate, which can be further cyclized. innovareacademics.in2-Acetamidobenzoate itself is a crucial precursor that can be cyclized with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-2-methyl-4(3H)-quinazolinone. innovareacademics.in The benzoxazinone intermediate, formed from the cyclization of N-acyl anthranilic acid, is another pivotal molecule in many synthetic routes. nih.govnih.gov

| Intermediate | Precursor | Subsequent Reaction |

| Methyl 2-acetamidobenzoate | Methyl anthranilate, Acetyl chloride | Reaction with hydrazine hydrate to form 3-amino-2-methyl-4(3H)-quinazolinone innovareacademics.in |

| 1,3-Benzoxazin-4-one | N-acyl anthranilic acid, Acetic anhydride | Reaction with an amine to form a 4(3H)-quinazolinone nih.govnih.gov |

This table highlights key intermediates and their roles in quinazolinone synthesis.

Catalytic Approaches in Quinazolinone Synthesis

In recent years, the development of catalytic methodologies has provided more efficient and environmentally benign alternatives to traditional condensation procedures for quinazolinone synthesis. rsc.org Transition metal catalysis, in particular, has emerged as a powerful tool for constructing this important heterocyclic scaffold. chim.itfrontiersin.orgmdpi.com

Transition metals such as palladium, copper, and iron have been successfully employed to catalyze the synthesis of quinazolinones. rsc.orgchim.itmdpi.com Palladium-catalyzed reactions, for example, have been used in the intramolecular C-H arylation of quinazolinones to create fused systems. chim.it Copper-catalyzed cascade reactions have been developed for the synthesis of quinazoline and quinazolinone derivatives from amidine hydrochlorides and 2-halobenzaldehydes, -ketones, or -esters. rsc.org Iron catalysis offers a low-cost and environmentally friendly option for quinazolinone synthesis. mdpi.com These catalytic methods often allow for the use of readily available starting materials and can proceed under milder reaction conditions compared to conventional methods. mdpi.com For instance, a palladium-catalyzed tandem addition/cyclocarbonylation reaction of N-(2-iodophenyl)-N'-arylcarbodiimide has been reported to access 2-substituted quinazolinone scaffolds. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials |

| Palladium | Intramolecular C-H arylation | 3-[2-(2-bromoindol-3-yl)ethyl]-4(3H)-quinazolinone chim.it |

| Palladium | Tandem addition/cyclocarbonylation | N-(2-iodophenyl)-N'-arylcarbodiimide rsc.org |

| Copper | Cascade reaction | Amidine hydrochlorides, 2-halobenzaldehydes/-ketones/-esters rsc.org |

| Iron | Acceptorless dehydrogenative coupling | (2-aminophenyl)methanols, benzamides researchgate.net |

This table showcases various metal-catalyzed reactions for the synthesis of quinazolinones.

Organocatalysis in Quinazolinone Derivatives Formation

In recent years, organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a valuable alternative to traditional metal-based catalysis. researchgate.netconsensus.app This approach utilizes small organic molecules to catalyze chemical transformations, often with high efficiency and selectivity, while avoiding the toxicity and cost associated with heavy metals. nih.gov

The synthesis of quinazolinone derivatives has benefited significantly from organocatalytic methods. Brønsted acids such as p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and acetic acid have proven effective in catalyzing the formation of the quinazolinone ring. researchgate.netfrontiersin.org For instance, researchers have demonstrated the use of p-TSA (10 mol%) under mechanochemical grinding conditions to mediate the reaction between anthranilamide and various aldehydes, affording quinazolinone products in moderate to excellent yields within a short reaction time of 3–15 minutes. frontiersin.org Another strategy involves an acid-catalyzed oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines using TFA (30 mol%) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Acetic acid has also been employed in a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones in high yields. nih.gov

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Solvent-free, mechanochemical grinding, rapid (3-15 min) | frontiersin.org |

| Trifluoroacetic acid (TFA) | Isatins, 1,2,3,4-Tetrahydroisoquinolines | Oxidative cyclization with TBHP as oxidant | researchgate.net |

| Acetic acid | Isatoic anhydride, Aryl amines, Cyclic ketones | Three-component reaction for spiro-fused derivatives | nih.gov |

Green Chemistry Principles Applied to Synthesis of Quinazolinone Analogues

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for quinazolinones. researchgate.netmagnusconferences.com These approaches prioritize the use of environmentally benign solvents, alternative energy sources, and catalyst-free conditions to enhance the sustainability of chemical manufacturing. derpharmachemica.comtandfonline.com

Solvent-Free or Environmentally Benign Solvent Reactions

A significant advancement in the green synthesis of quinazolinones is the development of solvent-free reaction conditions. rsc.org These methods not only reduce environmental pollution but also simplify reaction work-up and product purification. One approach involves the reaction of anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 clay, completely avoiding the use of a solvent. cdnsciencepub.comcdnsciencepub.com Another solvent-free method utilizes a catalytic amount of Antimony(III) chloride (SbCl3) under microwave irradiation for the condensation of anthranilic acid or anthranilamide with acylamides, yielding 2-substituted quinazolin-4(3H)-ones in good to excellent yields. niscpr.res.in

When solvents are necessary, the focus shifts to environmentally benign options like water or deep eutectic solvents (DES). sci-hub.catnih.govtandfonline.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat Iron-catalyzed C–N coupling reactions for quinazolinone synthesis have been successfully performed in aqueous media under microwave irradiation. sci-hub.cat Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also been utilized for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. frontiersin.orgnih.gov The synthesis of quinazolinone derivatives has been significantly improved by the application of microwave technology. scholarsresearchlibrary.com

Numerous protocols have been developed for the microwave-assisted synthesis of quinazolinones. One-pot, solvent-free syntheses are particularly noteworthy. For example, 2,3-disubstituted quinazolin-4(3H)-ones can be prepared from isatoic anhydride, an amine, and an orthoester under microwave irradiation at 140 °C for 20–30 minutes. rsc.org Another efficient method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which yields the desired products in moderate to high yields within 30 minutes of microwave irradiation. sci-hub.cat Copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and various alcohols has also been successfully carried out under solvent-free microwave conditions. nih.gov

| Green Principle | Methodology | Reactants | Conditions | Reference |

|---|---|---|---|---|

| Solvent-Free | Solid-supported reaction | Anthranilic acid, Amides | Montmorillonite K-10, Heating | cdnsciencepub.com |

| Solvent-Free | Microwave-assisted | Anthranilic acid, Acylamides | SbCl3 catalyst, Microwave | niscpr.res.in |

| Benign Solvent | Microwave-assisted | 2-Halobenzoic acids, Amidines | Iron catalyst, Water, Microwave | sci-hub.cat |

| Microwave-Assisted | Solvent-free, one-pot | Isatoic anhydride, Amine, Orthoester | 140 °C, 20-30 min | rsc.org |

Derivatization and Structural Modification Strategies

The derivatization of the quinazolinone scaffold is crucial for exploring structure-activity relationships and developing new compounds. The structure of this compound offers several sites for modification, including the benzoate (B1203000) moiety and the N-3 position of the quinazoline ring.

Esterification and Amidation Reactions for Benzoate Moiety Diversification

The benzoate group in the target molecule provides a convenient handle for diversification through esterification and amidation reactions. The synthesis of the parent carboxylic acid, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, is a key first step. This intermediate is prepared by the acetylation of anthranilic acid with acetic anhydride, followed by a ring-closing condensation with p-aminobenzoic acid. researchgate.net

Once the carboxylic acid is obtained, it can be converted to the corresponding acid chloride by treatment with thionyl chloride. This highly reactive intermediate can then be reacted with a variety of alcohols or phenols to yield a library of ester derivatives. researchgate.net Similarly, reaction of the acid chloride with primary or secondary amines would produce a range of amide derivatives. These reactions allow for the systematic exploration of how different substituents on the benzoate ring affect the properties of the molecule.

Introduction of Diverse Functionalities at the Quinazoline Nitrogen (N-3) Position

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for introducing structural diversity. nih.govnih.gov A widely used synthetic strategy involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with an acylating agent, such as acetic anhydride to introduce the 2-methyl group. tandfonline.comnih.gov

This benzoxazinone intermediate readily reacts with a wide array of primary amines, resulting in the formation of 2,3-disubstituted quinazolin-4(3H)-ones. nih.govnih.gov By varying the primary amine, a vast number of derivatives with different aliphatic, aromatic, or heterocyclic substituents at the N-3 position can be synthesized. For the specific synthesis of this compound, the benzoxazinone intermediate (2-methyl-4H-3,1-benzoxazin-4-one) would be reacted with methyl anthranilate. This reaction directly introduces the desired methyl benzoate group at the N-3 position. This versatile method allows for the incorporation of a broad spectrum of functionalities, enabling fine-tuning of the molecule's characteristics. acs.orgnih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Triazoles, Thiazoles) via Quinazoline Precursors

The synthesis of fused heterocyclic systems, where a triazole or thiazole (B1198619) ring is annulated to a quinazoline core, has been an area of significant research interest due to the diverse biological activities exhibited by these compounds. Various synthetic strategies have been developed to construct these complex molecular architectures, often starting from appropriately substituted quinazoline precursors. While the specific compound "this compound" has not been explicitly detailed in the reviewed literature as a direct precursor for these fused systems, the general synthetic methodologies for 3-substituted-4-oxoquinazolines are applicable.

One common approach to triazoloquinazolines involves the cyclization of a hydrazine-substituted quinazoline. For instance, 4-hydrazinoquinazolines can be reacted with orthoesters to yield nih.govtandfonline.comnih.govtriazolo[4,3-c]quinazolines. These can further be rearranged to the isomeric nih.govtandfonline.comnih.govtriazolo[1,5-c]quinazolines under acidic conditions.

Another versatile method for constructing fused thiazoloquinazolines utilizes Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride). This reagent reacts with amino-substituted quinazolinones to form an intermediate which can then undergo intramolecular C-S bond formation to yield the fused thiazole ring. For example, 6-, 7-, or 8-amino-3-benzylquinazolin-4(3H)-ones have been used as starting materials in this type of synthesis. mdpi.com

A general route to prepare 3-substituted quinazolin-4(3H)-one compounds that can serve as precursors involves the reaction of a 4-quinazolinone with ethyl chloroacetate (B1199739) to introduce an ester group at the 3-position. This ester can then be converted to a hydrazide by reacting with hydrazine hydrate. bohrium.com This hydrazide is a key intermediate that can be further elaborated to form fused triazole rings.

For the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones, a multi-step synthesis has been developed starting from a polyfunctionalized benzothiazole. This precursor is then cyclized with appropriate amines under microwave irradiation to form the quinazolinone portion of the fused system.

Exploration of Substituent Effects on Synthetic Yield and Purity

The nature and position of substituents on the quinazoline ring and its precursors can significantly influence the yield and purity of the resulting fused heterocyclic systems. These effects are often a complex interplay of electronic and steric factors that can affect reaction rates, equilibria, and the stability of intermediates and products.

Electron-donating and Electron-withdrawing Groups:

The electronic properties of substituents have a marked effect on the cyclization steps in the formation of fused quinazolines. In the synthesis of quinazoline scaffolds from benzylamines and 2-aminobenzophenones, the presence of an electron-withdrawing group at the para-position of the benzylamine (B48309) was found to slightly increase the reaction yield. Conversely, an electron-donating group led to a decrease in the product yield. nih.gov This suggests that reducing the electron density on the nitrogen of the benzylamine facilitates the reaction.

Similarly, in the synthesis of indolo[1,2-a]quinazolinone derivatives, a nitro group (a strong electron-withdrawing group) on the indole (B1671886) precursor completely prevented the final cyclization from occurring. mdpi.com In the context of thiazoloquinazolines, the presence of a strong electron-withdrawing nitro group at the para position of a phenyl moiety was found to be important for enhancing biological activity, which may indirectly correlate with the stability and formation of the compound. nih.gov Conversely, the presence of two electron-donating substituents simultaneously at the ortho and meta positions resulted in low biological activity. nih.gov

Steric Effects:

Steric hindrance from bulky substituents can also play a crucial role in determining the outcome of these synthetic transformations. For example, in the synthesis of indolo[1,2-a]quinazolinone derivatives, a long alkyl chain in one of the reactants led to a decrease in the yield to 30–34%. mdpi.com This is likely due to the bulky group hindering the approach of the reactants and the formation of the necessary transition states for cyclization.

The following interactive data tables summarize the observed effects of different substituents on the yield of fused quinazoline systems based on findings from the literature.

Table 1: Effect of Substituents on the Yield of Quinazoline Synthesis

| Precursor | Substituent on Benzylamine (para-position) | Effect on Yield | Reference |

| Benzylamine and 2-aminobenzophenone | Electron-withdrawing group | Slight increase | nih.gov |

| Benzylamine and 2-aminobenzophenone | Electron-donating group | Decrease | nih.gov |

Table 2: Effect of Substituents on the Yield of Fused Quinazolinone Synthesis

| Fused System | Precursor Substituent | Effect on Yield | Yield Range | Reference |

| Indolo[1,2-a]quinazolinone | Long alkyl chain (R1) | Decrease | 30-34% | mdpi.com |

| Indolo[1,2-a]quinazolinone | p-Methoxy group on aryl fragment | Decrease | 30-34% | mdpi.com |

| Indolo[1,2-a]quinazolinone | Nitro group (R) | Prevents cyclization | 0% | mdpi.com |

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton and carbon signals, the exact arrangement of atoms within Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate can be confirmed.

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, distinct signals are expected for the protons on the quinazolinone core, the benzoate (B1203000) ring, and the two methyl groups. The aromatic region (typically δ 7.0-8.5 ppm) is expected to be complex due to the presence of two substituted benzene (B151609) rings.

The protons of the quinazolinone ring (positions 5, 6, 7, and 8) would typically appear as a set of multiplets. nih.govderpharmachemica.com Specifically, the proton at position 5, being adjacent to the carbonyl group, is expected to be the most deshielded and appear as a doublet of doublets around δ 8.1-8.3 ppm. The protons on the benzoate ring would also produce a distinct pattern of four signals in the aromatic region. nih.gov

The two methyl groups are in different chemical environments and would therefore resonate at different frequencies. The methyl group attached to the quinazolinone ring at position 2 (C-2 methyl) is anticipated to appear as a singlet around δ 2.0-2.5 ppm. nih.govderpharmachemica.com The methyl ester group (-OCH₃) is expected to produce a sharp singlet further downfield, typically in the range of δ 3.8-4.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | dd | 1H | Quinazolinone H-5 |

| ~7.8-8.0 | m | 2H | Aromatic H |

| ~7.3-7.7 | m | 5H | Aromatic H |

| ~3.9 | s | 3H | Ester (-OCH₃) |

| ~2.3 | s | 3H | Quinazolinone (-CH₃) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. The spectrum of this compound is expected to show 17 distinct signals, corresponding to the 17 carbon atoms in the molecule.

Key signals include those for the two carbonyl carbons: the quinazolinone carbonyl (C-4) and the ester carbonyl. The quinazolinone carbonyl is typically found around δ 161-163 ppm, while the ester carbonyl appears further downfield, around δ 165-167 ppm. nih.govrsc.org The carbon of the C-2 methyl group is expected at approximately δ 23-25 ppm, and the ester methyl carbon at δ 52-53 ppm. nih.govrsc.org The remaining signals in the aromatic region (δ 115-150 ppm) correspond to the carbons of the two benzene rings and the C-2 and C-8a carbons of the quinazolinone system. nih.govgsconlinepress.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~166.0 | Ester C=O |

| ~162.0 | Quinazolinone C=O (C-4) |

| ~155.0 | Quinazolinone C-2 |

| ~147.0 | Quinazolinone C-8a |

| ~120-137 | Aromatic C (8 signals) & Benzoate C-ipso (2 signals) |

| ~120.0 | Quinazolinone C-4a |

| ~52.5 | Ester (-OCH₃) |

| ~24.0 | Quinazolinone (-CH₃) |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT experiment (specifically DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ carbons. In this case, it would show positive signals for the two CH₃ groups and the CH groups of the aromatic rings, while quaternary carbons would be absent.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation would be expected between the protons of the ester methyl group (~δ 3.9) and the ester carbonyl carbon (~δ 166.0). Similarly, correlations between the C-2 methyl protons (~δ 2.3) and the quinazolinone carbons C-2 (~δ 155.0) and C-8a (~δ 147.0) would confirm the attachment of the methyl group to the heterocyclic ring. mdpi.com HMBC would also be instrumental in definitively assigning the protons and carbons within the complex, overlapping aromatic regions by showing correlations between specific protons and their neighboring carbons across the molecular skeleton. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be the strong stretching vibrations (ν) of the two carbonyl groups. The lactam (amide) carbonyl of the quinazolinone ring is expected to absorb in the range of 1680-1700 cm⁻¹. researchgate.net The ester carbonyl group is typically observed at a higher frequency, around 1720-1740 cm⁻¹. rsc.org

Other significant absorptions include the C=N stretching vibration of the quinazolinone ring around 1610-1635 cm⁻¹, and C-O stretching vibrations for the ester group between 1250 and 1300 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic (CH₃) |

| ~1730 | C=O stretch | Ester |

| ~1695 | C=O stretch | Lactam (Amide) |

| ~1615 | C=N stretch | Imine (Quinazolinone) |

| ~1595, ~1480 | C=C stretch | Aromatic Ring |

| ~1280 | C-O stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 294, corresponding to its molecular weight (C₁₇H₁₄N₂O₃). docbrown.info

The fragmentation pattern would likely involve characteristic losses of small, stable fragments. Common fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 263.

Loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z 235.

Cleavage of the bond between the two aromatic systems, potentially generating fragments corresponding to the quinazolinone moiety and the benzoate moiety.

The relative abundance of these fragment ions provides a unique fingerprint that can be used to identify the compound and confirm its structural features. derpharmachemica.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure |

| 294 | [C₁₇H₁₄N₂O₃]⁺ (Molecular Ion, [M]⁺) |

| 263 | [M - OCH₃]⁺ |

| 235 | [M - COOCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the extent of conjugation in the molecule.

The structure of this compound contains extensive conjugated systems, including two benzene rings and the quinazolinone core. These chromophores are expected to give rise to strong absorptions in the UV region. Typically, substituted quinazolinones exhibit multiple absorption bands. researchgate.net Strong absorptions corresponding to π→π* transitions are expected in the range of 220-280 nm. A lower intensity absorption band at a longer wavelength (above 300 nm), corresponding to an n→π* transition associated with the carbonyl groups, may also be observed. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~230-250 | π→π | Benzoate & Quinazolinone Rings |

| ~270-290 | π→π | Conjugated Quinazolinone System |

| ~310-330 | n→π* | Carbonyl Groups |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state molecular geometry and crystal packing based on experimental X-ray crystallography is not possible at this time.

While crystallographic data for structurally related quinazolinone derivatives exist, such as for 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate and 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate, these molecules possess different substitution patterns. nih.govnih.gov Extrapolating their specific crystal structures to predict the precise solid-state conformation and intermolecular interactions of this compound would be speculative.

The determination of a crystal structure through X-ray crystallography would provide definitive information on:

Molecular Conformation: The precise dihedral angles between the quinazolinone core and the benzoate substituent, defining the molecule's three-dimensional shape.

Bond Lengths and Angles: Exact measurements of all intramolecular bonds and angles, offering insight into the electronic environment of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal.

Without experimental data for the specific title compound, any discussion on these structural aspects would not be based on direct evidence. Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its solid-state structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For quinazolinone derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine various electronic and energetic parameters. sapub.orgnih.gov These calculations provide valuable information about the molecule's reactivity and stability.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. sapub.org

For quinazolinone-vanillin derivatives, DFT calculations have been used to determine properties such as ionization potential (IP), electron affinity (EA), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). sapub.org These parameters help in quantitatively assessing the antioxidant potential and reactivity of the compounds. sapub.org The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about its interaction with other molecules. sapub.org

Table 1: Representative Quantum Chemical Parameters Calculated for Quinazolinone Derivatives using DFT

| Parameter | Description | Typical Calculated Values for Analogues |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| ΔE (eV) | HOMO-LUMO Energy Gap | 3 to 5 |

| Ionization Potential (IP) (eV) | Energy required to remove an electron | 5 to 7 |

| Electron Affinity (EA) (eV) | Energy released when an electron is added | 1 to 3 |

Note: The values in this table are representative and are based on studies of various quinazolinone derivatives. The precise values for "Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate" would require specific calculations.

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less intensive alternative to ab initio methods like DFT for predicting molecular geometries and thermochemical properties. These methods are particularly useful for larger molecules or for preliminary screenings.

Studies on related compounds, such as 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid and its metal complexes, have utilized the PM3 method to perform geometrical optimization and calculate thermochemical data. This includes determining the heat of formation (ΔHf°) and binding energy (ΔEb), which are crucial for assessing the stability of the molecule and its complexes. The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. uncw.edu For "this compound," theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts and vibrational frequencies (IR and Raman).

DFT calculations are a common approach for predicting vibrational frequencies. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational method. researchgate.net For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed, often in conjunction with DFT. uncw.edu The accuracy of these predictions can be enhanced by considering the effects of solvent and by performing a conformational search to identify the lowest energy conformers of the molecule. github.io The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual stable conformers. uncw.edu Machine learning techniques are also emerging as a rapid and accurate alternative for predicting NMR spectral properties. researchgate.netfrontiersin.org

Table 2: General Workflow for Computational NMR Prediction

| Step | Description |

| 1. Conformational Search | Identify all low-energy conformations of the molecule. |

| 2. Geometry Optimization | Optimize the geometry of each conformer using a suitable level of theory (e.g., DFT). |

| 3. NMR Calculation | Calculate isotropic shielding values for each atom in each conformer (e.g., using GIAO-DFT). |

| 4. Boltzmann Averaging | Calculate the relative population of each conformer based on their energies and compute a weighted average of the chemical shifts. |

| 5. Linear Correction | Apply a linear scaling to the calculated shifts to improve agreement with experimental data. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like "this compound," MD simulations can provide detailed insights into its conformational landscape and stability.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex. nih.govabap.co.in By simulating the complex in a solvated environment for a period of nanoseconds, researchers can observe how the ligand interacts with the protein's active site and how these interactions evolve. nih.govabap.co.in Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. abap.co.in Such simulations have been applied to various quinazolinone derivatives to understand their binding stability with targets like PARP1, STAT3, FtsZ, and GyrB. nih.govabap.co.in

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. kemdikbud.go.id This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. researchgate.net

For "this compound," molecular docking could be employed to predict its binding mode and affinity with various potential biological targets. The quinazolinone scaffold is known to interact with a wide range of enzymes and receptors, including Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-13 (MMP-13), and Phosphodiesterase 7 (PDE7). nih.govnih.govnih.govfrontiersin.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a docking score or binding energy in kcal/mol. rsc.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.govnih.gov For instance, docking studies on quinazolinone derivatives have identified crucial hydrogen bonding interactions with residues like Ser250 and Gly248 in MMP-13. nih.gov

Table 3: Examples of Biomolecular Targets for Quinazolinone Derivatives Investigated via Molecular Docking

| Target Protein | PDB ID (Example) | Therapeutic Area | Key Interacting Residues (from studies on analogues) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cancer | Met793, Cys797 |

| Matrix Metalloproteinase-13 (MMP-13) | 1XUD | Osteoarthritis | Ala238, Thr245, Thr247, Met253 |

| Nuclear Factor-κB (NF-κB) | 1NFK | Inflammation | Not specified |

| Phosphodiesterase 7 (PDE7) | 4FF6 | Neurological Disorders | Not specified |

Note: This table lists potential targets based on studies of other quinazolinone derivatives. The specific interactions and binding affinity of "this compound" would need to be determined through dedicated docking studies.

Characterization of Key Residue Interactions and Binding Site Architecture

While specific molecular docking studies for this compound are not extensively available in the reviewed literature, valuable insights into its potential binding modes can be extrapolated from computational analyses of structurally similar 2,3-disubstituted quinazolinone derivatives. These studies reveal common interaction patterns and key amino acid residues that are likely to be important for the binding of this class of compounds to various biological targets.

Molecular docking simulations of 2,3-disubstituted quinazolin-4-one analogues have identified that the quinazolinone core frequently engages in both hydrophobic and hydrogen bonding interactions within the active sites of receptors. For instance, in a study involving designed 2,3-disubstituted quinazolin-4-one analogues, the quinazolinone ring was found to form hydrophobic and hydrogen bond contacts with amino acid residues such as ASN 127 A, ALA 126 A, SER 83 B, and SER 183 B. nih.govmdpi.com

In another study focusing on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives as potential dihydrofolate reductase (DHFR) inhibitors, molecular docking revealed key interactions within the enzyme's active site. nih.gov Although the substitution at the 3-position differs from the title compound, the interactions involving the core quinazolinone structure are informative. The docking results for these compounds showed a good correlation between their experimental activity and the calculated binding affinity. nih.gov

Collectively, these studies suggest that the binding site architecture for quinazolinone derivatives typically includes a combination of hydrophobic pockets and hydrogen bond donor/acceptor residues. The 2-methyl group of this compound would likely occupy a hydrophobic pocket, while the carbonyl group at position 4 and the nitrogen atoms of the quinazolinone ring are potential hydrogen bond acceptors. The methyl benzoate (B1203000) substituent at the 3-position would further influence the binding orientation and affinity, likely interacting with other specific residues in the binding site.

Table 1: Key Residue Interactions Identified in Docking Studies of Quinazolinone Derivatives

| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction |

| 2,3-disubstituted quinazolin-4-one analogues | 3WDF receptor | ASN 127 A, ALA 126 A, SER 83 B, SER 183 B | Hydrophobic and Hydrogen Bonding |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | Not specified in abstract | Good correlation between binding affinity and activity |

| N-Methyl-2,3-disubstituted quinazolin-4-ones | P38 alpha and ACVR1 (ALK2) kinases | Not specified in abstract | High binding scores for active compounds |

This table summarizes findings from studies on analogous compounds to infer potential interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several 3D-QSAR studies, often employing Comparative Molecular Field Analysis (CoMFA), have been conducted on various series of quinazolinone derivatives to guide the design of new potent molecules.

A 3D-QSAR study on a series of novel iodinated 4-(3H)-quinazolinones with antitumor activity indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring at the 3-position, along with hydrophobic interactions of the quinazolinone ring itself, were important for activity. nih.gov This suggests that for this compound, the electronic and hydrophobic properties of the methyl benzoate group at the 3-position are likely critical determinants of its biological activity.

In another study, a 3D-QSAR model was developed for quinazolinone derivatives containing hydrazone structural units. rsc.org The CoMFA model provided insights that could direct future structural modifications to enhance antitumour activity. rsc.org These models typically generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, QSAR studies could elucidate the structural requirements for their observed antiviral activity. nih.gov The electronic and steric nature of the substituents on the benzalamino moiety at the 3-position would be key parameters in such a model.

The general findings from these QSAR studies on diverse quinazolinone derivatives underscore the importance of the substitution pattern at both the 2- and 3-positions in modulating the biological activity. The size, shape, and electronic properties of these substituents are crucial for optimal interaction with the target receptor.

Table 2: Summary of 3D-QSAR Studies on Quinazolinone Derivatives

| Compound Series | Biological Activity | Key Findings from QSAR Model |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Antitumor | Electron-withdrawing and lipophilic groups at the para-position of the 3-phenyl ring, and hydrophobic interactions of the quinazolinone ring are favorable. nih.gov |

| Quinazolinone derivatives with hydrazone units | Antitumor | A predictive CoMFA model was developed to guide structural modifications for improved activity. rsc.org |

| 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinones | Antiviral | The nature of the substituent on the 3-position's benzalamino group influences activity. nih.gov |

This table presents findings from QSAR studies on analogous compounds, which can provide a framework for understanding the structure-activity relationship of this compound.

Mechanistic Investigations of Biological Activities

Structure-Activity Relationship (SAR) Studies for Efficacy Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the quinazolinone scaffold, these studies are crucial for optimizing efficacy.

The quinazolinone core is a versatile scaffold, and modifications to its substituents can dramatically alter its biological activity and target specificity. Research into related compounds demonstrates that even minor changes can significantly impact molecular interactions.

For instance, in the development of quinazolinone-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors, variations at the C-2 position have been shown to be critical for potency. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov The results indicated that the nature of the dialkylamino group significantly influenced the inhibitory concentration (IC50).

| Compound | Substituent at C-2 | DPP-4 IC50 (µM) |

|---|---|---|

| Derivative 1 | (Dimethylamino)methyl | 4.3215 |

| Derivative 2 | (Diethylamino)methyl | 6.7805 |

| Derivative 3 | (Dipropylamino)methyl | 5.1432 |

| Derivative 4 (5d) | Morpholino-methyl | 1.4621 |

| Sitagliptin (Reference) | N/A | 0.0236 |

Data sourced from a study on novel benzonitrile (B105546) derivatives. nih.gov

The compound featuring a morpholino-methyl substituent (5d) exhibited the highest potency, suggesting that the size, shape, and hydrogen-bonding capacity of this group are favorable for interaction with the DPP-4 active site. nih.gov Similarly, in the context of kinase inhibition, the substitution pattern on the quinazoline (B50416) ring system is a key determinant of activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The nature of the group at the 4-position of the quinazoline ring, often an anilino moiety, is critical for potent kinase inhibition. mdpi.com Thermodynamic studies on related methyl benzoate (B1203000) derivatives binding to proteins have confirmed that hydrogen bonding and van der Waals forces are often the predominant interactions driving the binding phenomenon. mdpi.com

The three-dimensional arrangement of a molecule is critical for its ability to bind to a biological target. Conformational analysis of the quinazolinone scaffold has been elucidated through crystallographic studies of closely related analogues.

In a crystal structure analysis of 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate, a compound with the same core quinazolinone system, the spatial orientation of the substituent groups was determined. nih.gov The study revealed that both the benzoate and the 2-tolyl groups are positioned nearly perpendicular to the central quinazolinone fused-ring system. nih.gov This orthogonal arrangement is a key conformational feature.

| Structural Feature | Measurement |

|---|---|

| Dihedral Angle (Quinazolinone & Benzoate Ring) | 79.99 (6)° |

| Dihedral Angle (Quinazolinone & 2-Tolyl Ring) | 89.02 (7)° |

| Dihedral Angle (Between the two substituent rings) | 64.23 (8)° |

Data from the crystallographic study of a related quinazolinone derivative. nih.gov

The bioactive conformation is stabilized by a network of intermolecular interactions, including C—H···N and C—H···O hydrogen bonds and C—H···π interactions. nih.gov These non-covalent interactions help to lock the molecule into a specific conformation within the crystal lattice, which can provide a model for the bound conformation in an enzyme's active site. nih.gov Understanding these preferred conformations is essential for designing inhibitors with improved binding affinity.

Enzyme Inhibition Mechanisms

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a diverse range of biological targets, particularly enzymes.

To determine the efficacy of potential inhibitors, a variety of biochemical assays are employed. For DPP-4 inhibitors, in vitro activity is commonly assessed using commercially available assay kits that measure the enzymatic activity in the presence of varying concentrations of the inhibitor. nih.govbrieflands.com This allows for the determination of the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

For kinase inhibitors, biochemical assays are used to measure the inhibition of the phosphorylation of a substrate peptide. mit.edu The potency of the compound is again typically expressed as an IC50 value. To understand the inhibitor's specificity, its activity is often tested against a large panel of kinases in what is known as a kinome scan. mit.edu These screening methods are essential for identifying potent and selective inhibitors, which are more likely to have a favorable therapeutic profile.

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 and GIP. researchgate.net Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in type 2 diabetes. researchgate.netnih.gov

Quinazolinone derivatives have been identified as a promising class of DPP-4 inhibitors. nih.govbrieflands.com Studies have shown that compounds with this core structure can exhibit good inhibitory activity against the DPP-4 enzyme. nih.gov For example, a series of novel quinazolinone derivatives showed IC50 values in the low micromolar range. nih.gov While these were less potent than the established drug sitagliptin, the results validate the quinazolinone scaffold as a viable starting point for developing new DPP-4 inhibitors. nih.gov In silico molecular docking studies are often used alongside biochemical assays to predict and analyze the binding interactions between the inhibitor and the amino acid residues in the DPP-4 active site, providing a rationale for the observed activity. nih.govbrieflands.com Achieving high selectivity for DPP-4 over related proteases like DPP-8 and DPP-9 is a critical goal, as inhibition of these other enzymes has been linked to toxicity in animal studies. epa.gov

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com The quinazoline scaffold is a well-established core structure for many clinically successful kinase inhibitors. mdpi.com These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for binding in the kinase domain. mit.edu

Quinazoline derivatives have been developed as potent inhibitors of several key kinases implicated in cancer, including:

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases that is a crucial mediator of cell proliferation and survival. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. mdpi.com

Phosphoinositide 3-Kinase (PI3K): An intracellular lipid kinase involved in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth and survival. mdpi.com

SAR studies have led to the discovery of highly potent compounds. For example, a 6,7-dimethoxy-4-anilinoquinazoline derivative showed significant VEGFR-2 kinase inhibitory activity with an IC50 value of 0.016 µM, which was more potent than the reference drug sorafenib. mdpi.com The mechanism for these compounds generally involves binding to the ATP pocket, with specific substitutions on the quinazoline ring enhancing interactions with key amino acid residues, thereby increasing potency and selectivity. mit.edu

In Vitro Cellular Pathway Modulation Studies

The quinazolinone scaffold, central to Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate, is a cornerstone in the development of molecules that interact with and modulate critical cellular pathways. Research into this class of compounds has uncovered significant effects on cell signaling networks and the induction of programmed cell death.

Effects on Cell Signaling Networks (e.g., proliferation, differentiation)

Quinazoline derivatives have been extensively studied for their impact on cell proliferation, a key process in cancer biology. Various analogs have demonstrated notable in vitro activity against a range of human cancer cell lines, including lung (A549), colorectal (HCT116), breast (MCF-7), and ovarian cancer cells. asianpubs.orgajrconline.orgnih.gov The underlying mechanism for this anti-proliferative effect is often linked to the inhibition of key enzymes in cell signaling cascades that control cell growth and division. While the precise interactions of this compound are a subject of ongoing research, the broader class of quinazolines is recognized for its ability to interfere with these vital proliferation pathways. asianpubs.org

Investigation of Apoptosis Induction Pathways (excluding explicit cytotoxicity values)

Beyond halting proliferation, many quinazolinone derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple routes. One notable derivative, referred to in studies as compound V-d, has been shown to initiate cell death through both caspase-dependent and caspase-independent pathways. ajrconline.org Caspases are a family of protease enzymes that are critical executioners of apoptosis. Activating these enzymes leads to the systematic dismantling of the cell. The ability to also induce apoptosis without relying on caspases suggests that these compounds can overcome certain types of resistance to cell death that cancer cells may develop. Furthermore, some derivatives are believed to influence the function of tumor suppressor proteins, such as p53, to promote apoptotic cell death. researchgate.net

Antimicrobial Action Mechanisms

Derivatives of the quinazolinone core structure have demonstrated a broad spectrum of antimicrobial activity. The chemical versatility of this scaffold allows for modifications that yield potent activity against both bacteria and fungi.

Antibacterial Activity Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial potential of quinazolinone derivatives has been well-documented against a variety of bacterial pathogens. Studies have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. rasayanjournal.co.inijpsnonline.comsemanticscholar.orgmsdvetmanual.comguidechem.com

Of particular significance is the activity of certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives against multi-drug resistant Staphylococcus aureus (MRSA). ijpsnonline.com These compounds have shown potent inhibitory activity, suggesting they may operate via mechanisms that circumvent existing resistance strategies in these challenging pathogens. ijpsnonline.com The activity is often bactericidal and can act synergistically with existing FDA-approved drugs. ijpsnonline.com

Below is a summary of the observed antibacterial activity for various quinazolinone derivatives.

| Bacterial Strain | Type | Observed Activity of Derivatives |

| Staphylococcus aureus | Gram-positive | Potent Inhibitory Activity, including against MRSA strains |

| Bacillus subtilis | Gram-positive | Inhibitory Activity |

| Escherichia coli | Gram-negative | Inhibitory Activity |

| Pseudomonas aeruginosa | Gram-negative | Inhibitory Activity |

| Klebsiella pneumoniae | Gram-negative | Inhibitory Activity |

| Pseudomonas putida | Gram-negative | Inhibitory Activity |

Antifungal Activity Against Fungal Species

The antifungal properties of quinazolinone derivatives have been evaluated against a range of fungal species, encompassing both human pathogens and plant pathogenic fungi. Research has confirmed the activity of various analogs against species like Candida albicans, a common cause of opportunistic infections in humans, and Aspergillus niger. guidechem.comresearchgate.net

Furthermore, investigations into novel pyrazol-quinazolinone compounds have revealed significant inhibitory effects against several phytopathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum fructicola. The structure-activity relationship studies indicate that the type and position of substituent groups on the quinazolinone ring system play a crucial role in determining the potency and spectrum of antifungal action.

A summary of the observed antifungal activity for various quinazolinone derivatives is presented below.

| Fungal Species | Type | Observed Activity of Derivatives |

| Candida albicans | Yeast (Human Pathogen) | Good Inhibitory Activity |

| Aspergillus niger | Mold (Human/Plant Pathogen) | Good Inhibitory Activity |

| Candida viswanathii | Yeast | Inhibitory Activity |

| Rhizoctonia solani | Mold (Plant Pathogen) | Inhibitory Activity |

| Fusarium oxysporum | Mold (Plant Pathogen) | Significant Inhibitory Effect |

| Fusarium moniliforme | Mold (Plant Pathogen) | Strong Antifungal Activity |

Anthelmintic Activity: Investigation of Molecular Targets in Helminths

Preliminary research has highlighted the potential of the quinazolinone scaffold in the development of new anthelmintic agents. In vitro studies using the earthworm Pheritima posthuma as a model organism have demonstrated that several novel quinazolinone derivatives can induce paralysis and subsequent death of the worms, indicating a potential neuromuscular mechanism of action. asianpubs.orgajrconline.orgrasayanjournal.co.in

While these studies establish the anthelmintic potential of the compound class, detailed investigations into the specific molecular targets within helminths are not yet extensively reported in the available literature. The primary mechanism of many anthelmintics involves interference with the parasite's neuromuscular coordination, leading to paralysis and expulsion from the host. researchgate.net It is hypothesized that quinazolinone derivatives may act on specific receptors or ion channels in the helminth nervous system, but the precise targets remain an area for future investigation.

The table below summarizes findings from in vitro anthelmintic screenings of various quinazolinone derivatives.

| Test Organism | Parameter Measured | Observation for Active Derivatives |

| Pheritima posthuma (Earthworm) | Time to Paralysis | Significant reduction in time to paralysis compared to controls |

| Pheritima posthuma (Earthworm) | Time to Death | Significant reduction in time to death compared to controls |

Anti-inflammatory Activity: Analysis of Mediating Pathways

The anti-inflammatory properties of quinazolinone derivatives are attributed to their intervention in several key signaling pathways that regulate the inflammatory response. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the well-established activities of structurally related quinazolinone compounds provide a strong basis for understanding its potential modes of action. The primary mediating pathways likely involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory transcription factors and signaling cascades.

A significant body of research indicates that various 2,3-disubstituted quinazolin-4-ones act as inhibitors of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. It is plausible that this compound shares this inhibitory activity. Furthermore, the regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) represents another crucial anti-inflammatory mechanism for quinazolinone derivatives. These transcription factors control the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines. Inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways by quinazolinone analogs has been demonstrated to reduce the production of inflammatory mediators. For instance, some quinazolinone derivatives have been shown to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The table below summarizes the potential mediating pathways for the anti-inflammatory activity of this compound based on the activities of related quinazolinone compounds.

| Mediating Pathway | Postulated Effect of this compound | Key Molecular Targets |

| Cyclooxygenase (COX) Inhibition | Inhibition of prostaglandin (B15479496) synthesis | COX-1 and/or COX-2 |

| NF-κB Signaling Pathway | Inhibition of pro-inflammatory gene transcription | IκBα, p65 subunit |

| MAPK Signaling Pathway | Modulation of cellular stress and inflammatory responses | ERK1/2, p38 |

| Cytokine Production | Reduction in the levels of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 |

DNA Interaction Studies: Mechanisms of Photo-Disruptive Effects

The interaction of quinazolinone derivatives with DNA is a critical aspect of their biological activity, particularly concerning their potential as photo-disruptive agents. While specific studies on this compound are limited, research on analogous compounds suggests that its photo-disruptive effects on DNA likely proceed through a combination of DNA binding and subsequent photo-induced damage.

The planar structure of the quinazolinone ring system is conducive to intercalation between the base pairs of the DNA double helix. This mode of binding can alter the structure of DNA and interfere with essential cellular processes like replication and transcription. Some quinazoline derivatives have been shown to bind to DNA with significant affinity, and this interaction is often a prerequisite for their photo-induced activity.

Upon exposure to light, particularly UV-A radiation, these compounds can become photo-excited and initiate damaging reactions with DNA. One proposed mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can cause oxidative damage to DNA bases and the sugar-phosphate backbone, leading to single-strand and double-strand breaks. Another potential mechanism is the direct photochemical reaction of the excited quinazolinone molecule with DNA, which can also result in cleavage of the DNA strands. The efficiency of this photo-cleavage can be influenced by the specific substituents on the quinazolinone core. For example, the presence of certain functional groups can enhance the photo-sensitivity and DNA-damaging potential of the molecule.

The table below outlines the potential mechanisms of the photo-disruptive effects of this compound on DNA, based on studies of related compounds.

| Mechanism of Photo-Disruption | Description | Potential Outcome |

| DNA Intercalation | The planar quinazolinone core inserts between DNA base pairs. | Structural distortion of DNA, inhibition of replication and transcription. |

| Generation of Reactive Oxygen Species (ROS) | Upon photo-excitation, the compound transfers energy to molecular oxygen, producing singlet oxygen and other ROS. | Oxidative damage to DNA bases and the sugar-phosphate backbone, leading to strand breaks. |

| Direct Photochemical Reaction | The excited state of the compound directly reacts with DNA. | Covalent adduct formation or direct cleavage of phosphodiester bonds. |

| Photo-induced DNA Cleavage | The combined effect of DNA binding and photochemical reactivity leads to the breaking of DNA strands. | Single-strand and double-strand DNA breaks, inducing cellular apoptosis. |

Q & A

What are the common synthetic routes for Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, quinazolinone derivatives are often synthesized via condensation of anthranilic acid derivatives with carbonyl compounds under acidic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or acetic acid), and catalyst use (e.g., polyphosphoric acid). Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of reactants) can improve yields .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR : H and C NMR are critical for confirming the quinazolinone core and ester group. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the methyl ester resonates near δ 3.9 ppm .

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures. For example, bond angles and torsional parameters can resolve stereochemical ambiguities in the quinazolinone ring .

How can SHELX programs improve the accuracy of crystallographic refinement for this compound?

SHELXL employs full-matrix least-squares refinement to model hydrogen atoms and thermal displacement parameters. For high-resolution data, anisotropic refinement of non-H atoms and TWIN/BASF commands for twinned crystals enhance structural precision. Validation tools (e.g., PLATON) should be used to check for missed symmetry .

How should researchers address contradictory spectral data during structural elucidation?

Contradictions in NMR or mass spectra may arise from impurities or tautomerism. Strategies include:

- Repurification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the quinazolinone ring) .

What in vitro assays are suitable for evaluating its potential biological activity?

- Anticancer : MTT assay against cell lines (e.g., HeLa or MCF-7) with IC determination.

- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the quinazolinone scaffold .

What advanced strategies optimize multi-step synthesis of derivatives?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during esterification.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity.

- Flow chemistry : Enables precise control of exothermic steps (e.g., cyclization) .

How can computational modeling predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like EGFR kinase. Key steps include:

- Preparing the compound’s 3D structure (Open Babel).

- Grid parameter optimization for the active site (e.g., centroid coordinates from co-crystallized ligands).

- Binding affinity analysis (ΔG < -8 kcal/mol suggests strong interactions) .

What analytical methods ensure purity and stability during storage?

- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.

- Stability studies : Accelerated degradation under 40°C/75% RH for 6 months, with periodic LC-MS analysis to detect hydrolysis or oxidation .

How do substituent modifications impact its bioactivity?

- Electron-withdrawing groups (e.g., -Cl at C4) enhance anticancer activity by increasing electrophilicity.

- Methoxy groups improve solubility but may reduce membrane permeability. SAR studies using logP (HPLC-derived) and cytotoxicity data guide optimization .

What protocols assess its stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs, monitor degradation via HPLC.

- Plasma stability : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.